molecular formula C24H25FN6O4S B10793169 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione

1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione

Cat. No.: B10793169
M. Wt: 512.6 g/mol
InChI Key: AQZAJVBRYMBFPK-UHFFFAOYSA-N
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Description

1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves several steps. One common method includes the following steps:

    Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the sulfonyl group: This step typically involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.

    Attachment of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions.

    Formation of the purine core: This involves cyclization reactions using appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves its role as an adenosine receptor antagonist. It binds to adenosine receptors, blocking the action of adenosine, which is a neurotransmitter involved in various physiological processes. This blockade can modulate cardiovascular and neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is unique due to its multi-target activity, particularly its ability to block multiple adenosine receptor subtypes with high affinity and selectivity. This makes it a promising candidate for developing new therapeutic agents .

Properties

Molecular Formula

C24H25FN6O4S

Molecular Weight

512.6 g/mol

IUPAC Name

1-ethyl-8-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C24H25FN6O4S/c1-2-31-23(32)20-22(28-24(31)33)27-21(26-20)17-5-9-19(10-6-17)36(34,35)30-13-11-29(12-14-30)15-16-3-7-18(25)8-4-16/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33)

InChI Key

AQZAJVBRYMBFPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)F

Origin of Product

United States

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